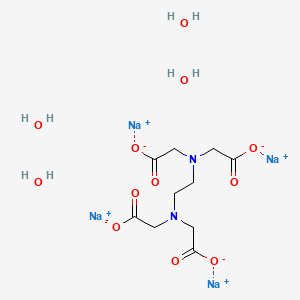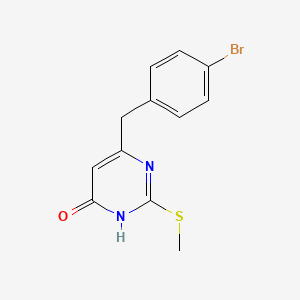
Potassium (3,4-dichlorophenyl)trifluoroborate
Vue d'ensemble
Description
Potassium (3,4-dichlorophenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BCl2F3K. It is an organoboron compound that has gained attention in various scientific research fields due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (3,4-dichlorophenyl)trifluoroborate typically involves the reaction of 3,4-dichlorophenylboronic acid with potassium fluoride under specific conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (3,4-dichlorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenylboronic acids.
Reduction: Reduction reactions can lead to the formation of different organoboron species.
Substitution: It can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution reactions often require the presence of nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Phenylboronic acids
Reduction: Various organoboron species
Substitution: Different functionalized boron compounds
Applications De Recherche Scientifique
Potassium (3,4-dichlorophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is employed in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Potassium (3,4-dichlorophenyl)trifluoroborate exerts its effects involves its role as a boron reagent in cross-coupling reactions. The compound acts as a source of boronic acid, which facilitates the formation of carbon-carbon bonds through the transfer of the boron group to organic substrates. The molecular targets and pathways involved include the activation of boronic acids and their subsequent reaction with organic halides.
Comparaison Avec Des Composés Similaires
Potassium phenyltrifluoroborate
Potassium (4-chlorophenyl)trifluoroborate
Potassium (2,6-dichlorophenyl)trifluoroborate
Propriétés
IUPAC Name |
potassium;(3,4-dichlorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOKQYJVLRZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660124 | |
| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-68-6 | |
| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(4-Isopropylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493769.png)
![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)




